

Nateglinide-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nateglinide D5

Cat. No.: B10820774

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This technical document provides essential information on Nateglinide-D5, a deuterated isotopologue of the antidiabetic drug Nateglinide. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This guide covers the fundamental physicochemical properties, a detailed experimental protocol for its application as an internal standard, and the biochemical signaling pathway of its non-deuterated counterpart, Nateglinide.

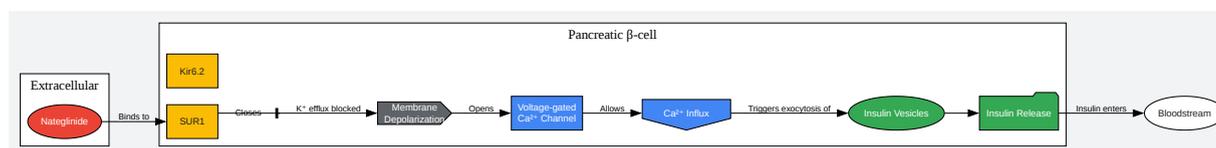
Core Physicochemical Data

Nateglinide-D5 is a valuable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Nateglinide in biological matrices using mass spectrometry. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

Property	Value	Citations
CAS Number	1227666-13-8	[1][2][3]
Molecular Formula	C ₁₉ H ₂₂ D ₅ NO ₃	[1][2]
Molecular Weight	322.45 g/mol	
Synonyms	Nateglinide-phenyl-d5, N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d ₅	
Primary Use	Internal standard for GC- or LC-MS quantification of Nateglinide	

Mechanism of Action: Signaling Pathway

Nateglinide exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β -cells. This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the β -cell membrane. The binding of Nateglinide to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. This mechanism is notably glucose-dependent, meaning Nateglinide is more effective in the presence of elevated glucose levels, which helps to reduce the risk of hypoglycemia.



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Nateglinide's mechanism of action in pancreatic β -cells.

Experimental Protocol: Quantification of Nateglinide using Nateglinide-D5

The following outlines a typical experimental workflow for the quantification of Nateglinide in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nateglinide-D5 as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

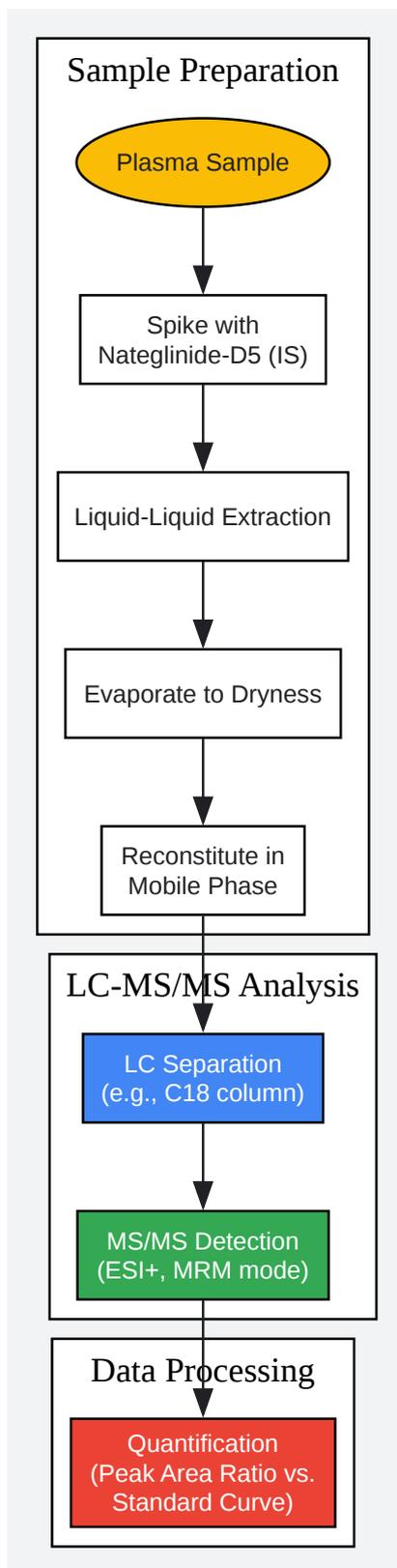
- To 100 μ L of plasma sample, add a known concentration of Nateglinide-D5 solution (internal standard).
- Vortex the mixture briefly.
- Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether) to precipitate proteins and extract the analytes.
- Vortex vigorously and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A reversed-phase column, such as a Hypersil Gold C18, is commonly used.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
 - Flow Rate: A flow rate of around 0.4-1.0 mL/min is generally employed.

- Injection Volume: A small volume, typically 2-10 μL , of the reconstituted sample is injected.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is effective for Nateglinide and its deuterated analog.
 - Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions for Nateglinide and Nateglinide-D5 and their corresponding product ions after fragmentation.
 - Example MRM transitions would be monitored for both the analyte (Nateglinide) and the internal standard (Nateglinide-D5).
 - Quantification: The concentration of Nateglinide in the original sample is determined by calculating the ratio of the peak area of the Nateglinide to the peak area of the Nateglinide-D5 internal standard and comparing this to a standard curve.

The workflow for this analytical method is depicted in the diagram below.



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LC-MS/MS workflow for Nateglinide quantification.

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- To cite this document: BenchChem. [Nateglinide-D5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820774#nateglinide-d5-cas-number-and-molecular-weight>]

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